molecular formula C11H13N3O4 B14353041 Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate CAS No. 91332-70-6

Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate

Cat. No.: B14353041
CAS No.: 91332-70-6
M. Wt: 251.24 g/mol
InChI Key: ZVYJGCXYLLHICA-UHFFFAOYSA-N
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Description

Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester, with a nitroso-substituted carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the required standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted benzoates.

Scientific Research Applications

Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various chemical products, including dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar structural features but lacking the nitroso and carbamoyl groups.

    Methyl 4-aminobenzoate: Contains an amino group instead of the nitroso-substituted carbamoyl group.

    Ethyl 4-nitrobenzoate: Features a nitro group instead of the nitroso-substituted carbamoyl group.

Uniqueness

Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate is unique due to the presence of both the nitroso and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91332-70-6

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate

InChI

InChI=1S/C11H13N3O4/c1-3-18-10(15)8-4-6-9(7-5-8)12-11(16)14(2)13-17/h4-7H,3H2,1-2H3,(H,12,16)

InChI Key

ZVYJGCXYLLHICA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C)N=O

Origin of Product

United States

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